molecular formula C5H10N2O5 B14557176 4-Amino-3-hydroxyglutamic acid CAS No. 62243-31-6

4-Amino-3-hydroxyglutamic acid

Cat. No.: B14557176
CAS No.: 62243-31-6
M. Wt: 178.14 g/mol
InChI Key: ROZOJQWPTMSEJM-NUWTVHIESA-N
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Description

4-Amino-3-hydroxyglutamic acid is an amino acid derivative characterized by the presence of both an amino group and a hydroxyl group attached to the glutamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxyglutamic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination of carboxylic acids followed by amination, or reductive amination of alpha-keto acids with ammonia and a reducing agent .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxyglutamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines .

Scientific Research Applications

4-Amino-3-hydroxyglutamic acid has a wide range of applications in scientific research:

Mechanism of Action

4-Amino-3-hydroxyglutamic acid can be compared with other amino acids such as glutamic acid, aspartic acid, and gamma-aminobutyric acid (GABA). While these compounds share some structural similarities, this compound is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Comparison with Similar Compounds

  • Glutamic acid
  • Aspartic acid
  • Gamma-aminobutyric acid (GABA)

Properties

CAS No.

62243-31-6

Molecular Formula

C5H10N2O5

Molecular Weight

178.14 g/mol

IUPAC Name

(4S)-2,4-diamino-3-hydroxypentanedioic acid

InChI

InChI=1S/C5H10N2O5/c6-1(4(9)10)3(8)2(7)5(11)12/h1-3,8H,6-7H2,(H,9,10)(H,11,12)/t1-,2?,3?/m0/s1

InChI Key

ROZOJQWPTMSEJM-NUWTVHIESA-N

Isomeric SMILES

[C@H](C(C(C(=O)O)N)O)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)(C(C(=O)O)N)O

Origin of Product

United States

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